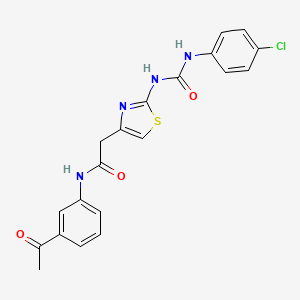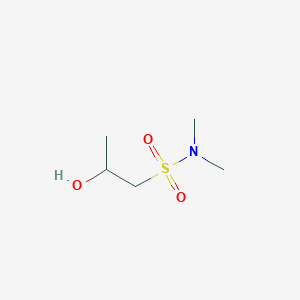![molecular formula C15H17N3OS B2491671 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone CAS No. 2034333-19-0](/img/structure/B2491671.png)
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone is a useful research compound. Its molecular formula is C15H17N3OS and its molecular weight is 287.38. The purity is usually 95%.
BenchChem offers high-quality (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bioorthogonal Chemistry and Click Reactions
Bioorthogonal chemistry plays a crucial role in studying and manipulating biomolecules within their natural environment. These reactions occur without disrupting biological processes, allowing specific labeling, detection, and manipulation of biomolecules. One widely used bioorthogonal reaction is the Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) . This reaction efficiently conjugates azide and alkyne functionalized molecules, enabling real-time imaging of biological processes .
The compound , with its cyclopropyl and thiophene moieties, could serve as a valuable building block for designing bioorthogonal probes. Its unique structure may allow for selective labeling of biomolecules in live cells and animals, facilitating studies of cellular processes.
a. Anticancer Agents: Pyrazolo[1,5-a]pyrazines have demonstrated antiproliferative activity against cancer cells. Researchers could explore derivatives of this compound for their cytotoxic effects and potential as novel anticancer agents.
b. Kinase Inhibitors: Given the prevalence of kinases in signaling pathways, compounds that selectively inhibit specific kinases are valuable for drug development. The cyclopropyl-thiophene-pyrazolo[1,5-a]pyrazine scaffold could be modified to target specific kinases involved in diseases such as cancer, inflammation, and neurodegenerative disorders.
c. Anti-Inflammatory Agents: Inflammation plays a role in various diseases. The compound’s structural features may allow for the design of potent anti-inflammatory agents. Researchers could explore its effects on inflammatory pathways and evaluate its potential as a therapeutic agent.
d. CNS-Active Compounds: The central nervous system (CNS) remains an important target for drug discovery. Pyrazolo[1,5-a]pyrazines have shown promise as CNS-active compounds. Researchers could investigate modifications to enhance blood-brain barrier penetration and assess their impact on neurological disorders.
Synthetic Methodology
The synthesis of this compound involves challenging steps due to its complex structure. Researchers continue to explore efficient routes to access it. Notably, the dibenzocyclooctyne (DBCO) series, including aza-dibenzocyclooctyne (DIBAC), has been widely used in strain-promoted azide–alkyne cycloaddition (SPAAC) reactions . Investigating alternative synthetic pathways and optimizing reaction conditions could facilitate large-scale production.
He, Y., Liu, L., & Cheng, L. (2023). A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives. Molecules, 28(9), 3715. DOI: 10.3390/molecules28093715
Eigenschaften
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-10-6-14(20-9-10)15(19)17-4-5-18-12(8-17)7-13(16-18)11-2-3-11/h6-7,9,11H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKYGHLMFOCOSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCN3C(=CC(=N3)C4CC4)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dimethoxyphenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2491588.png)


![2-[(7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B2491593.png)
![1,7-dimethyl-3-(3-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2491594.png)
![2-{4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholin-3-yl}acetic acid](/img/structure/B2491595.png)
![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime](/img/structure/B2491598.png)


![2-[6-(3,4-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2491603.png)


![4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2491609.png)
![(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidaz](/img/structure/B2491610.png)